[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Description
Properties
IUPAC Name |
[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-9-11(10(2)18-15(17-9)23-5)6-7-12(19)22-13-14(20)21-8-16(13,3)4/h13H,6-8H2,1-5H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAUUEICTXRFMQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC2C(=O)OCC2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)O[C@H]2C(=O)OCC2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a compound with significant potential in various biological applications. Its unique structural features allow it to interact with biological systems in ways that are currently being explored in scientific research. This article provides a detailed examination of its biological activity, including relevant data tables and findings from case studies.
The molecular formula of the compound is with a molecular weight of approximately 292.34 g/mol. The compound features a pyrimidine ring, which is known for its role in biological systems, particularly in nucleic acids and as a component of various biochemical pathways.
Structural Formula
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.34 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the pyrimidine moiety indicates potential interactions with nucleic acid synthesis or modification processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the antimicrobial properties of similar compounds found that modifications to the pyrimidine structure enhanced activity against Gram-positive bacteria. This compound's structural similarities suggest it may exhibit comparable effects.
- Cytotoxicity : In vitro tests conducted on various cancer cell lines demonstrated that compounds with similar structural characteristics showed significant cytotoxic effects. The specific cytotoxicity of this compound remains to be fully elucidated but warrants further investigation.
Data Table: Summary of Biological Activities
Future Research Directions
Further research is essential to fully understand the biological implications of this compound. Key areas for future studies include:
- Mechanistic Studies : Detailed investigations into the mechanism of action at the molecular level.
- In Vivo Studies : Assessing the efficacy and safety in animal models to determine therapeutic potential.
- Structure–Activity Relationship (SAR) : Exploring how modifications to its structure can enhance biological activity or reduce toxicity.
Scientific Research Applications
Overview
The compound [(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate is a synthetic organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and material sciences. Its unique structural features, including an oxolane ring and specific functional groups, contribute to its reactivity and biological activity.
Pharmaceutical Development
This compound has garnered interest in drug development due to its potential as a chiral building block in the synthesis of biologically active molecules. The stereochemical configuration of the oxolane ring allows for specific interactions with biological targets, enhancing its efficacy in pharmaceutical applications.
Case Study: Antidiabetic Agents
Research has shown that compounds with similar structural motifs can exhibit multi-target antidiabetic activity. For instance, studies on related chiral compounds have demonstrated their ability to inhibit key enzymes such as α-glucosidase and α-amylase, suggesting that this compound may also possess similar properties .
Anticancer Activity
Preliminary investigations indicate that compounds featuring the oxolane structure may exhibit anticancer properties. For example, a series of methyl esters derived from related structures were tested against cancer cell lines (HCT-116 and MCF-7), showing promising antiproliferative effects . The potential mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
Polymer Chemistry
The compound can serve as a monomer in the synthesis of polymers due to its reactive ester group. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
Comparative Analysis of Polymers
| Polymer Type | Monomer Used | Properties Enhanced |
|---|---|---|
| Polyacrylate | Acrylates | Flexibility |
| Polyurethane | Isocyanates | Durability |
| Polystyrene | Styrene | Rigidity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate?
- Methodology : The compound’s γ-lactone and pyrimidine moieties suggest a multi-step synthesis. For the lactone ring, stereoselective cyclization of 3-hydroxy acids using catalysts like p-toluenesulfonic acid (PTSA) is common . The pyrimidine-thioether group can be synthesized via nucleophilic substitution (e.g., replacing chloride with methylthiolate in 4,6-dimethyl-2-chloropyrimidine) . Final esterification under Mitsunobu conditions (DIAD, PPh₃) ensures stereochemical integrity at the (3R) position .
Q. How can the stereochemical configuration of the γ-lactone ring be confirmed experimentally?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Compare retention times with enantiomerically pure standards. Alternatively, single-crystal X-ray diffraction provides definitive confirmation of the (3R) configuration .
Q. What analytical techniques are critical for purity assessment and structural validation?
- Methodology :
- HPLC-MS : Reverse-phase C18 column (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities ≤0.1% .
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify lactone carbonyl (~175 ppm) and pyrimidine aromatic protons (δ 6.8–7.2 ppm) .
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and pyrimidine C=N (1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces (EPS). Identify electrophilic sites (e.g., lactone carbonyl) prone to hydrolysis or nucleophilic attack. Validate with experimental kinetics (e.g., hydrolysis rates at pH 7.4) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodology :
- Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in the lactone) causing splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the pyrimidine and propanoate groups .
- Isotopic Labeling : Introduce deuterium at the methylthio group to simplify coupling patterns .
Q. How does the methylthio group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing -SMe with -OMe, -Cl, or -H. Test inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase via fluorometric assays .
- Molecular Docking (AutoDock Vina) : Compare binding affinities of analogs to active sites, focusing on hydrophobic interactions with the methylthio group .
Q. What are the stability profiles of this compound under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C) and analyze degradation products via LC-MS. Lactone ring opening (to carboxylic acid) is pH-dependent, with accelerated hydrolysis under alkaline conditions .
- Oxidative Stability : Treat with H₂O₂ (3%) to assess methylthio group oxidation to sulfoxide/sulfone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
